molecular formula C21H24ClNO4 B14987644 N-(4-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B14987644
M. Wt: 389.9 g/mol
InChI Key: JNDAVPYXGCAHMQ-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methoxyphenoxy group, and an oxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the chlorophenyl intermediate.

    Methoxyphenoxy Group Introduction:

    Oxolan-2-yl Group Addition: The final step involves the addition of the oxolan-2-yl group through a nucleophilic substitution reaction with an appropriate oxirane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]-2-(2-hydroxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide
  • N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(tetrahydrofuran-2-yl)methyl]acetamide

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic or industrial applications.

Properties

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H24ClNO4/c1-25-19-6-2-3-7-20(19)27-15-21(24)23(14-18-5-4-12-26-18)13-16-8-10-17(22)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3

InChI Key

JNDAVPYXGCAHMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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